7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Catalog No.
S11551208
CAS No.
M.F
C26H16BrFO6
M. Wt
523.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-...

Product Name

7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

IUPAC Name

3-[7-[(4-bromo-2-fluorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

Molecular Formula

C26H16BrFO6

Molecular Weight

523.3 g/mol

InChI

InChI=1S/C26H16BrFO6/c1-31-22-4-2-3-14-9-20(26(30)34-25(14)22)19-12-24(29)33-23-11-17(7-8-18(19)23)32-13-15-5-6-16(27)10-21(15)28/h2-12H,13H2,1H3

InChI Key

ICTQAGPRRRVRMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=C(C=C5)Br)F

7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a complex organic compound characterized by its unique structure containing chromene and dione functionalities. The compound's molecular formula is C19H15BrF1O4, and it features a bromo and fluorine substituent on a benzyl group, which contributes to its chemical reactivity and potential biological activity. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Typical of chromene derivatives, including:

  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophiles to ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution Reactions: The ether linkage (–O–) can undergo nucleophilic attack under certain conditions, potentially leading to the formation of new compounds.
  • Redox Reactions: The dione functionality allows for redox chemistry, where the compound can act as either an oxidizing or reducing agent depending on the reaction conditions.

Research indicates that compounds similar to 7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some chromene derivatives are known for their effectiveness against various bacterial and fungal strains.
  • Antioxidant Activity: The presence of phenolic groups often correlates with antioxidant properties, which can protect cells from oxidative stress.
  • Potential Anti-cancer Effects: Certain studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms.

The synthesis of 7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione can be achieved through several methods:

  • Condensation Reactions: Utilizing appropriate starting materials such as 4-bromo-2-fluorobenzyl alcohol and chromone derivatives in acid-catalyzed condensation reactions.
  • Reflux Conditions: The reaction mixture can be subjected to reflux in suitable solvents like dimethylformamide or ethanol to promote the formation of the desired product.
  • Column Chromatography: Purification of the crude product through column chromatography can yield high-purity samples for further analysis.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for treating infections or cancer.
  • Agriculture: Its antimicrobial properties could be harnessed in developing new agrochemicals.
  • Material Science: The unique structural characteristics may allow for applications in organic light-emitting diodes (OLEDs) or other electronic materials.

Studies involving interaction with biological targets are crucial for understanding the compound's pharmacological potential. Key areas of investigation include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors involved in disease processes.
  • Mechanistic Studies: Understanding the biochemical pathways affected by the compound can elucidate its therapeutic effects.

Several compounds share structural features with 7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione. Here are some notable examples:

Compound NameStructureKey Features
PterostilbenePterostilbeneAntioxidant properties; similar methoxy groups
ResveratrolResveratrolKnown for anti-cancer effects; phytoalexin
4-Bromo-2-fluorobenzyl bromide4-Bromo-2-fluorobenzyl bromideHalogenated compound; used in various organic syntheses

Uniqueness: The presence of both bromo and fluoro substituents along with a methoxy group distinguishes this compound from others in its class. Its unique combination of functionalities may lead to distinct biological activities and applications not found in structurally similar compounds.

This comprehensive overview highlights the significance of 7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione within chemical and biological research contexts. Further studies are warranted to fully explore its potential applications and interactions.

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Exact Mass

522.01143 g/mol

Monoisotopic Mass

522.01143 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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